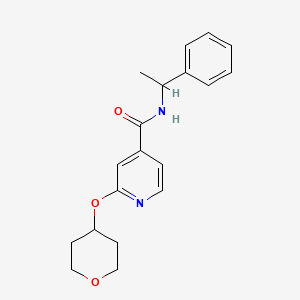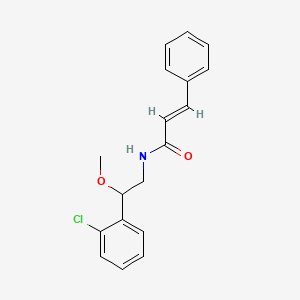
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis information for N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is not available, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate .Molecular Structure Analysis
The molecular structure of a similar compound, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, has been determined . The structure of another related compound, N-(2-chlorophenyl)methoxycarbothioamide, has also been determined .作用機序
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves the activation of β3-ARs, which are G protein-coupled receptors that are primarily expressed in adipose tissue and the urinary bladder. Upon activation, β3-ARs stimulate the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the activation of thermogenic genes, such as uncoupling protein 1 (UCP1), and the promotion of lipolysis and glucose uptake in adipocytes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its activation of β3-ARs. These effects include an increase in energy expenditure, a decrease in body weight and fat mass, an improvement in insulin sensitivity, and a reduction in plasma lipid levels. Additionally, this compound has been shown to have a positive effect on cardiovascular function, including the regulation of blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide for lab experiments is its selectivity for β3-ARs, which allows for the specific activation of this receptor subtype without affecting other adrenergic receptors. Additionally, this compound has a relatively low toxicity and can be administered orally or intraperitoneally. However, one of the limitations of this compound is its short half-life, which requires frequent dosing to maintain its effects. Additionally, the use of this compound in human studies is limited by its lack of approval for clinical use and the potential for off-target effects.
将来の方向性
There are several future directions for the use of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide in scientific research. One area of interest is the development of novel β3-AR agonists with improved pharmacokinetic properties and reduced side effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the physiological effects of β3-AR activation, including the role of downstream signaling pathways and the interaction with other metabolic regulators. Finally, the clinical potential of this compound and other β3-AR agonists for the treatment of obesity and related metabolic disorders warrants further investigation.
合成法
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves a multistep process that starts with the reaction of 2-chlorobenzaldehyde with 2-methoxyethanol to form 2-(2-chlorophenyl)-2-methoxyethanol. This intermediate is then reacted with cinnamoyl chloride in the presence of a base to form the final product, this compound. The overall yield of this synthesis method is around 25%, and the purity of the final product can be improved through recrystallization or column chromatography.
科学的研究の応用
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is commonly used in scientific research to study the physiological effects of β3-AR activation, which has been linked to the regulation of energy metabolism, thermogenesis, and glucose homeostasis. In particular, this compound has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for the treatment of obesity and related metabolic disorders. Additionally, this compound has been used to study the role of β3-ARs in the regulation of insulin secretion, lipid metabolism, and cardiovascular function.
特性
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPJCFBQYQTCMA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
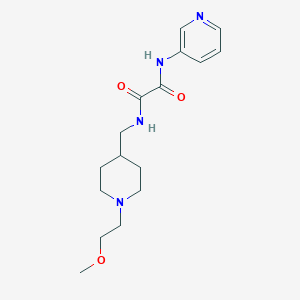

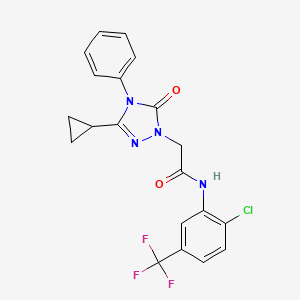
![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2603681.png)
![[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603682.png)
![(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2603686.png)
![1-(2-Thienylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2603687.png)
![Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate](/img/structure/B2603688.png)

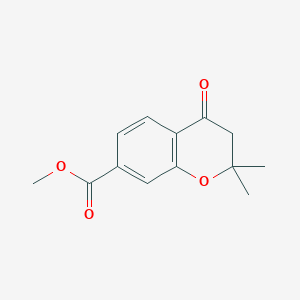

![2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2603692.png)

